N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-8(15-5-11-6)9(14)10-4-7(13)12(2)3/h5H,4H2,1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCEWOYYMVEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide typically involves the following steps:
Formation of 4-methyl-1,3-thiazole-5-carboxylic acid: : This can be achieved by reacting appropriate precursors such as thiourea and chloroacetic acid under acidic conditions.
Activation of the carboxylic acid: : The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Amide formation: : The activated acid chloride is then reacted with N,N-dimethylglycine to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiazolidines or other reduced derivatives.
Substitution: : Substituted thiazoles or amides.
Scientific Research Applications
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: has several scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections, inflammation, and cancer.
Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Agriculture: : It may be used in the development of new pesticides or herbicides.
Material Science: : The compound's properties can be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.
Comparison with Similar Compounds
N-[5-(4-Hydroxyphenyl)-1,3-Thiazol-2-yl]Acetamide ()
- Structure : Features a hydroxyphenyl group at the 5-position of the thiazole ring.
- Key Differences: The hydroxyl group increases polarity (PSA: 234.27 g/mol vs. target compound’s likely higher lipophilicity) .
Compound 9c ()
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
- Additional benzodiazole and triazole moieties increase molecular weight and complexity, likely reducing metabolic stability compared to the simpler thiazole-formamido scaffold of the target compound .
Analogues with Alternate Heterocyclic Cores
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide ()
- Structure : Contains a dihydrothiadiazole ring instead of thiazole.
- Fluorophenyl substitution enhances electronegativity, which may improve bioavailability compared to methyl-substituted thiazoles . Crystal data (monoclinic P21/c, V = 1333.11 ų) suggest distinct packing efficiencies compared to the target compound, influencing solid-state stability .
ZINC C13637710 ()
- Structure : 2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide.
- Key Differences: Incorporates a dihydrothiazolone ring with a carbamimidamido group, introducing both hydrogen-bond donors and acceptors. Methoxyphenyl group provides moderate lipophilicity (LogP ~3.0), comparable to the target compound’s dimethyl and methylthiazole groups .
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity ()
- Reference Compound : Diclofenac sodium (8 mg/kg).
- Findings : Acetamides with triazole-furan substituents (e.g., compounds 3.1–3.21) showed comparable anti-exudative activity to diclofenac.
- Implications : The target compound’s thiazole-formamido scaffold may exhibit similar efficacy, but structural differences (e.g., lack of triazole) could modulate potency or mechanism .
Spectral and Crystallographic Data
- NMR and IR () : Compounds like 9a–9e were validated via ¹H/¹³C NMR and IR, confirming acetamide and thiazole linkages. The target compound likely shares analogous spectral signatures, with shifts influenced by methyl vs. aryl substituents .
- Crystallography () : Thiadiazole derivatives (e.g., ) exhibit defined hydrogen-bond networks (N–H···O), whereas the target compound’s dimethyl groups may favor hydrophobic interactions in crystal lattices .
Computational and Docking Studies
- Molecular Docking () : Compounds 9c, 9g, and 9m showed distinct binding poses with enzymes (e.g., α-glucosidase), attributed to aryl-thiazole interactions. The target compound’s 4-methylthiazole group may enhance steric complementarity in similar active sites .
- Quantum Computational Methods () : Studies on related imidazo[1,2-a]pyridine acetamides highlighted the role of methyl groups in optimizing electronic properties (e.g., dipole moments) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
